molecular formula C12H12O5 B594786 7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid CAS No. 1262212-30-5

7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid

Cat. No.: B594786
CAS No.: 1262212-30-5
M. Wt: 236.223
InChI Key: HHWSGNMQXORSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused to a benzopyran system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

CAS No.

1262212-30-5

Molecular Formula

C12H12O5

Molecular Weight

236.223

IUPAC Name

2-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl)acetic acid

InChI

InChI=1S/C12H12O5/c13-12(14)4-8-2-1-7-3-10-11(16-6-15-10)5-9(7)17-8/h3,5,8H,1-2,4,6H2,(H,13,14)

InChI Key

HHWSGNMQXORSON-UHFFFAOYSA-N

SMILES

C1CC2=CC3=C(C=C2OC1CC(=O)O)OCO3

Synonyms

7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.